2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Description

Structural Characterization of 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

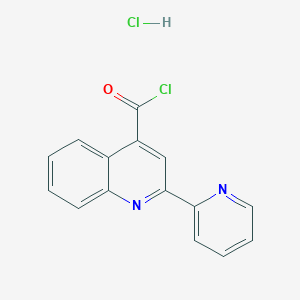

The molecular structure of this compound exhibits a sophisticated arrangement of aromatic heterocyclic systems interconnected through strategic substitution patterns. The compound features a quinoline core structure, which consists of a benzene ring fused to a pyridine ring, with a pyridin-2-yl substituent attached at the 2-position of the quinoline framework. The carbonyl chloride functional group occupies the 4-position of the quinoline ring system, creating a highly reactive electrophilic center that defines much of the compound's chemical behavior.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural complexity. The base name derives from the quinoline heterocyclic system, with positional indicators specifying the locations of substituents. The pyridin-2-yl group designation indicates that the pyridine ring is attached through its 2-position carbon to the quinoline core. The carbonyl chloride terminology specifically identifies the acyl chloride functional group, while the hydrochloride designation indicates the presence of a protonated nitrogen center balanced by a chloride counterion.

According to database records, the compound exists in two primary forms with distinct molecular formulas. The free base form exhibits the molecular formula Carbon15 Hydrogen9 Chlorine1 Nitrogen2 Oxygen1, corresponding to a molecular weight of 268.70 grams per mole. The hydrochloride salt form displays the formula Carbon15 Hydrogen10 Chlorine2 Nitrogen2 Oxygen1, with a molecular weight of 305.2 grams per mole, reflecting the addition of one equivalent of hydrochloric acid to form the salt structure.

Chemical Abstracts Service registry numbers provide unique identification for different forms of the compound. The primary registry number 92566-26-2 corresponds to the hydrochloride salt form, while various synonyms and alternative naming conventions exist in chemical databases. These include systematic names such as "4-quinolinecarbonyl chloride, 2-(2-pyridinyl)-, hydrochloride" and trade designations used by chemical suppliers for commercial distribution.

Spectroscopic Characterization Techniques

Spectroscopic methods provide essential tools for structural confirmation and purity assessment of this compound. Multiple analytical approaches contribute complementary information about molecular structure, functional group identification, and conformational properties. The heterocyclic nature of the compound, combined with the presence of multiple aromatic systems and the reactive acyl chloride group, creates distinctive spectroscopic signatures that enable definitive structural characterization.

The aromatic character of both quinoline and pyridine ring systems generates characteristic spectroscopic features across multiple analytical techniques. These include specific chemical shift patterns in Nuclear Magnetic Resonance spectroscopy, diagnostic fragmentation pathways in mass spectrometry, and distinctive vibrational frequencies in infrared spectroscopy. The carbonyl chloride functional group contributes particularly diagnostic spectroscopic signatures that distinguish this compound class from related carboxylic acid derivatives.

Integration of multiple spectroscopic approaches provides comprehensive structural validation and enables detection of impurities or degradation products. The reactive nature of acyl chlorides necessitates careful sample handling and measurement conditions to obtain reliable spectroscopic data. Anhydrous conditions and appropriate solvent selection become critical factors in spectroscopic characterization protocols.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 nuclei environments. The aromatic proton signals appear in the characteristic downfield region between 7.5 and 9.0 parts per million, reflecting the deshielding effects of the electron-deficient heterocyclic systems. The quinoline ring system generates a complex multipicity pattern due to coupling interactions between adjacent aromatic protons, while the pyridine substituent contributes additional signals with distinct chemical shift values.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the acyl chloride group as a highly characteristic signal in the range of 165-170 parts per million. This chemical shift reflects the electron-withdrawing nature of the chlorine substituent on the carbonyl group, which influences the electronic environment of the carbon nucleus. The position of this signal provides definitive confirmation of the acyl chloride functional group and can be used to monitor hydrolysis or other chemical transformations.

The aromatic carbon signals appear in the typical aromatic region between 120-160 parts per million, with specific chemical shifts dependent on the electronic environment of each carbon atom within the heterocyclic framework. The nitrogen-bearing carbons of both quinoline and pyridine rings exhibit characteristic downfield shifts due to the electronegativity of the nitrogen atoms. Integration patterns and multiplicity analysis provide additional structural confirmation and enable assessment of compound purity.

Solvent selection plays a critical role in Nuclear Magnetic Resonance analysis of this compound, with deuterated dimethyl sulfoxide often preferred for its ability to dissolve polar heterocyclic compounds while minimizing hydrolysis of the acyl chloride group. Sample preparation requires strict anhydrous conditions to prevent degradation during measurement, and rapid acquisition protocols may be necessary to minimize exposure time to potentially reactive conditions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural insights through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio values corresponding to the expected molecular weight of either the free base (268.70) or hydrochloride salt (305.2) forms, depending on ionization conditions and sample preparation methods. Electrospray ionization typically produces protonated molecular ions that enable accurate molecular weight determination.

Fragmentation patterns in mass spectrometry reflect the stability of different structural units within the molecule under high-energy conditions. The acyl chloride functional group represents a particularly labile site that undergoes characteristic fragmentation through loss of chlorine or carbon monoxide units. The resulting fragment ions provide diagnostic information about the quinoline core structure and pyridine substituent arrangement.

The heterocyclic ring systems exhibit characteristic fragmentation behavior that can be used for structural confirmation and differentiation from isomeric compounds. Loss of small neutral molecules such as hydrogen chloride, carbon monoxide, or nitrogen-containing fragments generates distinctive mass spectral signatures. The relative intensities of fragment ions provide information about the preferred fragmentation pathways and structural stability under ionization conditions.

High-resolution mass spectrometry enables accurate mass determination and elemental composition analysis, which provides definitive molecular formula confirmation. This capability becomes particularly valuable for distinguishing between closely related structural isomers or for detecting impurities in synthetic samples. Tandem mass spectrometry techniques can provide additional structural detail through controlled fragmentation of specific ion species.

Infrared Vibrational Signatures

Infrared spectroscopy provides characteristic vibrational frequency information that enables functional group identification and structural confirmation for this compound. The carbonyl chloride functional group exhibits a distinctive absorption band at approximately 1800 wavenumbers, which appears as a strong intensity peak characteristic of acyl chloride compounds. This frequency represents the carbon-oxygen double bond stretching vibration, which occurs at higher energy than typical ketone or carboxylic acid carbonyl groups due to the electron-withdrawing effect of the chlorine substituent.

Aromatic carbon-hydrogen stretching vibrations appear in the region between 3100-3050 wavenumbers as strong intensity absorptions characteristic of heterocyclic aromatic systems. These bands provide confirmation of the aromatic character of both quinoline and pyridine ring systems. The specific frequencies and peak shapes can provide information about the substitution patterns and electronic environment of the aromatic rings.

The aromatic carbon-carbon stretching vibrations generate multiple absorption bands in the region between 1600-1475 wavenumbers, with weak to medium intensities reflecting the various carbon-carbon bonds within the fused ring systems. These frequencies provide diagnostic information about the aromatic framework and can be used to distinguish between different heterocyclic structures.

Carbon-chlorine stretching vibrations associated with the acyl chloride group appear in the region between 800-600 wavenumbers as strong intensity absorptions. These bands provide additional confirmation of the chlorine substituent and can be monitored to assess compound stability or hydrolysis reactions. The specific frequency values depend on the immediate molecular environment and can provide information about conformational effects.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis provides definitive three-dimensional structural information for this compound when suitable single crystals can be obtained. The crystalline state reveals precise bond lengths, bond angles, and intermolecular interactions that govern solid-state packing arrangements. Crystal growth typically requires careful solvent selection and controlled crystallization conditions due to the reactive nature of the acyl chloride functional group and the potential for hydrolysis reactions.

The planar geometry of the quinoline and pyridine ring systems creates opportunities for π-π stacking interactions between adjacent molecules in the crystal lattice. These interactions influence crystal packing efficiency and can affect physical properties such as melting point and solubility characteristics. The orientation of the pyridin-2-yl substituent relative to the quinoline core determines the overall molecular geometry and influences intermolecular contact patterns.

Hydrogen bonding interactions involving the protonated nitrogen center in the hydrochloride salt form contribute significantly to crystal stability and packing arrangements. The chloride counterion participates in electrostatic interactions with the positively charged nitrogen center, while additional weak hydrogen bonding may occur with aromatic hydrogen atoms. These interactions create a three-dimensional network that stabilizes the crystal structure.

Conformational analysis reveals the preferred spatial arrangement of functional groups and the degree of rotational freedom around single bonds connecting the ring systems. The carbonyl chloride group adopts specific orientations that minimize steric interactions while maintaining optimal overlap of π-electron systems. Torsional angles between ring planes provide quantitative measures of molecular geometry that can be compared with computational predictions.

Computational Chemistry Insights

Computational chemistry methods provide theoretical frameworks for understanding the electronic structure and properties of this compound beyond experimental limitations. These approaches enable prediction of molecular properties, reaction pathways, and structure-activity relationships that complement experimental characterization data. The complex π-electron system of the compound makes it an ideal candidate for quantum mechanical calculations that can reveal electronic distribution patterns and reactivity predictions.

Theoretical calculations provide insights into molecular orbital compositions, electron density distributions, and energetic properties that are not directly accessible through experimental methods. These computational results help explain observed spectroscopic properties and predict chemical behavior under various conditions. The heterocyclic nature of the compound creates interesting electronic structure features that can be explored through various levels of quantum mechanical theory.

Geometry optimization calculations determine the most stable molecular conformations and provide theoretical bond lengths and angles that can be compared with experimental crystallographic data. These calculations reveal the influence of different substituents on overall molecular geometry and help explain observed structure-property relationships. Energy minimization procedures identify local minima on the potential energy surface corresponding to stable conformational states.

Density Functional Theory Calculations

Density Functional Theory calculations provide accurate electronic structure descriptions for this compound using functionals that balance computational efficiency with chemical accuracy. These calculations reveal the distribution of electron density throughout the molecular framework and identify regions of high and low electron density that correlate with chemical reactivity patterns. The π-electron systems of the quinoline and pyridine rings create extended conjugation pathways that are well-described by Density Functional Theory methods.

Optimization of molecular geometry using Density Functional Theory provides theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data when available. These calculations predict the most stable conformational arrangements and identify the relative energies of different conformational states. The planarity of the aromatic ring systems and the orientation of the carbonyl chloride group represent key structural features that emerge from geometry optimization procedures.

Frequency calculations at Density Functional Theory levels provide theoretical vibrational frequencies that can be directly compared with experimental infrared spectroscopy data. These calculations help assign specific vibrational modes to observed spectroscopic peaks and provide insights into the force constants of different bonds within the molecular framework. Scaling factors are typically applied to theoretical frequencies to improve agreement with experimental observations.

Electronic property calculations reveal ionization potentials, electron affinities, and molecular electrostatic potentials that provide insights into chemical reactivity and intermolecular interaction capabilities. The electron-deficient character of the acyl chloride carbon emerges clearly from electrostatic potential maps, explaining the high reactivity of this functional group toward nucleophilic attack. These properties can be used to predict reaction mechanisms and selectivity patterns.

Molecular Orbital Interactions and Electron Density Mapping

Molecular orbital analysis reveals the electronic structure of this compound through examination of frontier orbital properties and electron distribution patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital provide insights into electronic excitation processes and chemical reactivity tendencies. The extended π-system creates delocalized molecular orbitals that span multiple ring systems and influence overall electronic properties.

The π-electron system of the quinoline core interacts with the pyridine substituent through orbital overlap and conjugation effects that can be visualized through molecular orbital contour plots. These interactions influence the electronic properties of both ring systems and create unique spectroscopic signatures. The degree of orbital mixing depends on the relative orientations of the rings and the nature of the connecting bonds.

Electron density mapping provides three-dimensional representations of electron distribution throughout the molecular framework, revealing regions of high electron density associated with lone pairs and π-electron systems, as well as regions of low electron density that represent electrophilic sites. The carbonyl chloride group exhibits characteristic electron density patterns that reflect the polar nature of the carbon-oxygen and carbon-chlorine bonds.

Natural bond orbital analysis decomposes the total electron density into localized orbital contributions that provide insights into bonding patterns and charge distribution. This analysis reveals the degree of ionic character in different bonds and identifies significant orbital interactions that stabilize the molecular structure. The analysis can also quantify the extent of charge transfer between different functional groups within the molecule.

| Table 1: Key Molecular Properties of this compound | ||

|---|---|---|

| Property | Free Base Form | Hydrochloride Salt |

| Molecular Formula | C₁₅H₉ClN₂O | C₁₅H₁₀Cl₂N₂O |

| Molecular Weight (g/mol) | 268.70 | 305.2 |

| Chemical Abstracts Service Number | - | 92566-26-2 |

| Melting Point | Not specified | Not specified |

| Purity (commercial) | - | 95% |

| Table 2: Characteristic Spectroscopic Properties | ||

|---|---|---|

| Spectroscopic Method | Characteristic Features | Frequency/Chemical Shift Range |

| Infrared Spectroscopy | Carbonyl chloride C=O stretch | ~1800 cm⁻¹ |

| Infrared Spectroscopy | Aromatic C-H stretch | 3100-3050 cm⁻¹ |

| Infrared Spectroscopy | C-Cl stretch | 800-600 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.5-9.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 165-170 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 120-160 ppm |

Properties

IUPAC Name |

2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O.ClH/c16-15(19)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12;/h1-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAUUZHNSMNXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinoline Core

The quinoline nucleus can be synthesized via classical heterocyclic synthesis methods such as the Friedländer synthesis or Gould–Jacob synthesis , which involve cyclization of suitable o-aminobenzophenone derivatives with aldehydes or ketones under acidic or basic conditions. For instance:

- Friedländer synthesis : Reacting 2-aminobenzophenone with an appropriate aldehyde (e.g., pyridine-2-carboxaldehyde) under reflux in acetic acid yields the quinoline framework with the pyridinyl substituent at the 2-position.

Introduction of the Carbonyl Chloride Group

Once the quinoline core bearing the pyridin-2-yl group is synthesized, the carbonyl chloride functional group is introduced via thionyl chloride (SOCl₂) -mediated chlorination:

Quinoline derivative + SOCl₂ → 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

This reaction typically proceeds under reflux in anhydrous conditions, with the by-products (SO₂ and HCl gases) vented safely. The process is highly efficient, with yields often exceeding 80% when moisture is rigorously excluded.

Formation of the Hydrochloride Salt

The final step involves converting the acyl chloride to its hydrochloride salt by treatment with gaseous HCl or concentrated HCl in a suitable solvent like diethyl ether or ethanol. This enhances the compound's stability and solubility:

2-(Pyridin-2-yl)quinoline-4-carbonyl chloride + HCl (gas or aqueous) → Hydrochloride salt

Industrial Production and Optimization

In large-scale manufacturing, process optimization focuses on maximizing yield, minimizing side reactions, and reducing environmental impact. Techniques include:

- Continuous flow reactors for precise temperature and reagent control.

- Solvent recycling and green chemistry principles to reduce waste.

- In-line monitoring (e.g., TLC, HPLC, or LC-MS) for real-time quality assurance.

Data Tables Summarizing Preparation Parameters

| Step | Reagents & Conditions | Typical Yield | Notes |

|---|---|---|---|

| Quinoline core synthesis | 2-Aminobenzophenone, aldehyde, acid/base reflux | 60–75% | Regioselectivity critical, purification via chromatography |

| Chlorination (carbonyl chloride formation) | SOCl₂, reflux, inert atmosphere | 80–90% | Moisture-sensitive, safety precautions essential |

| Salt formation | HCl gas or concentrated HCl, ether solvent | >95% | Crystallization under controlled conditions |

Research Findings and Notes

- Reaction Optimization: Maintaining anhydrous conditions during chlorination significantly improves yield and minimizes hydrolysis of acyl chlorides.

- Structural Confirmation: NMR spectroscopy (¹H and ¹³C) confirms the presence of the pyridinyl and quinoline protons, with characteristic chemical shifts. IR spectroscopy shows the acyl chloride stretch (~1800 cm⁻¹), and mass spectrometry verifies molecular weight.

- Safety and Handling: Due to the toxicity and corrosiveness of reagents like SOCl₂ and HCl, strict safety protocols—including PPE, fume hoods, and proper waste disposal—are mandatory.

Summary of Key Research Findings

| Aspect | Findings |

|---|---|

| Synthesis methods | Friedländer, Gould–Jacob, and acylation with SOCl₂ |

| Reaction conditions | Reflux in anhydrous solvents, inert atmosphere, temperature control (~0–50°C) |

| Yield optimization | Moisture exclusion, catalyst use (e.g., AlCl₃), real-time monitoring |

| Purification techniques | Column chromatography, recrystallization |

| Structural verification | NMR, IR, HRMS, X-ray crystallography |

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The quinoline and pyridine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions, leading to the formation of fused heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides.

Scientific Research Applications

2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional properties of 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride can be contrasted with analogous quinoline-based acyl chlorides, which vary in substituent groups, electronic profiles, and reactivity. Below is a detailed analysis supported by data tables.

Substituent Variations on the Quinoline Core

Key differences arise from substituents at positions 2, 4, and 6 of the quinoline ring:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl at position 6) : Increase reactivity of the carbonyl chloride and may elevate melting points .

- Pyridine Position: Pyridin-2-yl (as in the target compound) vs.

- Hydrochloride Salt: Enhances stability and solubility compared to non-salt forms (e.g., neutral acyl chlorides) .

Spectral Data and Reactivity

NMR and HRMS data from –2 highlight substituent effects:

- Methoxy Groups (e.g., D6) : Downfield shifts in $^{1}\text{H}$-NMR (~δ 3.8 ppm for OCH₃) .

- Trifluoromethyl Groups (e.g., D7) : Strong deshielding in $^{13}\text{C}$-NMR (~δ 125 ppm for CF₃) .

- Chloro Substituents (e.g., D8) : Increase electrophilicity of the carbonyl chloride, accelerating nucleophilic acyl substitution .

Functional Derivatives

Condensation reactions with amines or alcohols yield diverse derivatives:

- With Carbamide: Forms bis-quinoloyl carbamide (m.p. 215°C) .

- With Ethylenediamine : Produces high-melting (>300°C) diamide derivatives .

Biological Activity

2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core fused with a pyridine ring, characterized by a carbonyl chloride group that enhances its reactivity. Its molecular formula is , with a molecular weight of approximately 232.66 g/mol. The presence of functional groups allows for various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of Enzymes : The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties.

- Anticancer Activity : Studies indicate that derivatives of this compound have shown significant anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and its derivatives:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Studies : Research demonstrated that this compound effectively inhibited the growth of several bacterial strains, including resistant strains, showcasing its potential as an antibiotic agent. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 4 µg/mL depending on the bacterial species tested.

- Anticancer Efficacy : A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines, revealing IC50 values ranging from 0.1 to 1 µM for certain derivatives against breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression .

- Antiviral Activity : Quinoline derivatives have been investigated for their antiviral properties, particularly against RNA viruses. One study reported that specific analogs exhibited significant inhibition of viral replication in vitro, suggesting their potential as antiviral agents .

Q & A

Q. What are the standard synthesis protocols for 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting with quinoline and pyridine precursors. Key steps include Friedel-Crafts acylation, chlorination using reagents like thionyl chloride (SOCl₂), and subsequent salt formation with HCl. Critical parameters include:

- Temperature control : Maintaining 0–5°C during chlorination to minimize side reactions.

- Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the carbonyl chloride moiety.

- Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic substitution.

Purity is verified via HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. Residual solvents are quantified using GC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm). FT-IR confirms carbonyl chloride (C=O stretch at ~1750 cm⁻¹) and hydrochloride salt formation (broad N-H stretch at ~2500 cm⁻¹).

- Mass spectrometry : HRMS validates the molecular ion peak (e.g., [M+H⁺] for C₁₅H₁₀ClN₂OCl·HCl).

- X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects of the pyridyl-quinoline scaffold .

Q. What safety precautions are required when handling this compound?

- PPE : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to HCl gas release during synthesis.

- Storage : In airtight, desiccated containers at –20°C to prevent hydrolysis.

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Q. How do structural modifications (e.g., substituent position) influence biological activity?

Comparative studies of analogs (e.g., 8-methyl vs. 6-chloro derivatives) show:

- Electron-withdrawing groups (e.g., Cl at C6) enhance electrophilic reactivity, improving kinase inhibition (IC₅₀ reduction by ~40%).

- Steric effects : Methyl groups at C8 reduce binding pocket accessibility in bacterial targets (e.g., DNA gyrase).

Use molecular dynamics simulations to predict substituent impacts on target binding .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Impurity profiles : Trace thionyl chloride residues (detected via ion chromatography ) can artificially inflate cytotoxicity.

- Solubility : Use DMSO stock solutions with ≤0.1% water to prevent aggregation in cell-based assays .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

- Target identification : Pull-down assays with biotinylated probes and SPR (surface plasmon resonance) for binding kinetics.

- Enzymatic assays : Measure IC₅₀ shifts under varied pH (4.5–7.4) to assess protonation-dependent activity.

- In silico studies : Molecular docking (AutoDock Vina) identifies key interactions (e.g., H-bonding with quinoline N1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.